Moderate ISA Profile of Bopindolol: Quantitative Impact on β2-Adrenoceptor Density Regulation
Bopindolol exhibits a moderate intrinsic sympathomimetic activity (ISA) profile, which is quantitatively distinct from other beta-blockers and has a direct, measurable impact on β2-adrenoceptor density in human lymphocytes. In a direct comparative study, bopindolol treatment (2 mg/day) resulted in a 40% decrease in β2-adrenoceptor density after 2 days, whereas pindolol (2 x 5 mg/day), which has marked ISA, caused a 50% decrease. In contrast, propranolol (4 x 40 mg/day), which lacks ISA, caused a 25% increase in receptor density [1]. This graded response based on ISA level is crucial for predicting tissue responsiveness and the risk of rebound effects upon drug withdrawal.
| Evidence Dimension | Change in β2-adrenoceptor density after 2 days of treatment |
|---|---|
| Target Compound Data | 40% decrease |
| Comparator Or Baseline | Pindolol: 50% decrease; Propranolol: 25% increase |
| Quantified Difference | Bopindolol's decrease is 20% less than pindolol's and 65% less than the differential with propranolol. |
| Conditions | Human lymphocyte β2-adrenoceptors assessed by [125I]ICYP binding in healthy volunteers (n=23-35 years old). |
Why This Matters
This quantitative difference in receptor regulation directly impacts the safety profile during treatment cessation, with moderate ISA like bopindolol's predicting a lower risk of propranolol-like rebound phenomena.
- [1] Brodde OE, Wang XL, O'Hara N, Daul A, Schiess W. Effect of propranolol, alprenolol, pindolol, and bopindolol on beta 2-adrenoceptor density in human lymphocytes. J Cardiovasc Pharmacol. 1986;8 Suppl 6:S70-3. doi: 10.1097/00005344-198608006-00016. View Source
